molecular formula C18H19ClN2O3S B2732282 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide CAS No. 2034562-82-6

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide

Cat. No.: B2732282
CAS No.: 2034562-82-6
M. Wt: 378.87
InChI Key: XUSXGQIADIQHLE-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide is a synthetic compound featuring a benzofuran core linked to a dimethylaminoethyl group and a 2-chlorobenzenesulfonamide moiety. The dimethylaminoethyl substituent introduces basicity and steric bulk, which may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-21(2)15(17-11-13-7-3-5-9-16(13)24-17)12-20-25(22,23)18-10-6-4-8-14(18)19/h3-11,15,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSXGQIADIQHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of the Dimethylamino Group: This can be achieved by reacting the intermediate with dimethylamine under appropriate conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-chlorobenzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a benzofuranone derivative, while reduction could yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

SzR-105 (Quinoline-Based Analog)
  • Structure: C15H20ClN3O2 (309.79 g/mol), featuring a quinoline core with a carboxamide and dimethylaminopropyl chain .
  • Comparison: Aromatic System: Quinoline (nitrogen-containing) vs. benzofuran (oxygen-containing). Quinoline’s basicity may enhance solubility in acidic environments, whereas benzofuran’s oxygen could favor dipolar interactions. Functional Groups: SzR-105’s carboxamide vs. target’s sulfonamide.
Benzimidazole-Sulfonamide Hybrid ()
  • Structure : C14H12N4O3S (316.33 g/mol), combining benzimidazole and benzenesulfonamide .
  • Comparison :
    • Aromatic System : Benzimidazole (two nitrogen atoms) enables stronger hydrogen bonding vs. benzofuran’s oxygen.
    • Crystallography : The sulfonamide group in benzimidazole derivatives forms stable hydrogen-bonded networks, as seen in crystal structures .

Sulfonamide vs. Carboxamide Derivatives

Compound Functional Group Molecular Weight (g/mol) Key Properties
Target Compound Sulfonamide ~409.89* Higher acidity, hydrogen-bond acceptor/donor
SzR-105 () Carboxamide 309.79 Lower acidity, less polar
N-(2-(pyrrolidinyl)ethyl)-... () Carboxamide 321.80 Enhanced steric bulk from pyrrolidine ring

*Hypothetical molecular weight based on structural analysis.

Amine Substituent Variations

Dimethylaminoethyl vs. Pyrrolidinyl/Morpholinomethyl ()
  • Dimethylaminoethyl (Target): Linear chain with moderate steric hindrance; basicity (pKa ~8-9) may enhance protonation in physiological conditions.
  • Morpholinomethyl (C19H26N4O3, 358.43 g/mol): Ether-oxygen in morpholine enhances hydrophilicity, possibly improving aqueous solubility .
Ethyl 4-(Dimethylamino) Benzoate ()
  • Structure: C11H15NO2 (193.24 g/mol).
  • Reactivity: Exhibits higher polymerization reactivity than 2-(dimethylamino) ethyl methacrylate due to ester group electron withdrawal .
  • Implication: The target’s dimethylaminoethyl group may similarly influence reactivity in synthetic or biological contexts.

Benzofuran Derivatives with Sulfonamide Groups ()

  • Example : N-(phenylsulfonyl)-N-(3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydrobenzofuran-2-yl)benzenesulfonamide.
  • Comparison : The piperidinyloxy substituent in introduces steric hindrance and radical stability, whereas the target’s 2-chlorobenzenesulfonamide may prioritize electrophilic interactions .

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Group Amine Substituent Molecular Weight (g/mol) Notable Property
Target Compound Benzofuran Sulfonamide Dimethylaminoethyl ~409.89 High hydrogen-bonding potential
SzR-105 () Quinoline Carboxamide Dimethylaminopropyl 309.79 Enhanced basicity
Benzimidazole-Sulfonamide () Benzimidazole Sulfonamide N/A 316.33 Stable crystal packing
Ethyl 4-(Dimethylamino) Benzoate () Benzene Ester Dimethylamino 193.24 High polymerization reactivity

Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Benzofuran moiety : A fused ring system that contributes to its biological activity.
  • Dimethylaminoethyl group : Enhances solubility and potential interaction with biological targets.
  • Chlorobenzenesulfonamide : Known for various pharmacological effects.

The molecular formula is C15H18ClN1O2SC_{15}H_{18}ClN_{1}O_{2}S with a molecular weight of approximately 396.9 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that similar benzofuran derivatives can act as inhibitors for various carbonic anhydrases (CAs), which are essential in regulating pH and fluid balance in tissues . The sulfonamide group is particularly significant as it can undergo nucleophilic substitutions, facilitating interactions with target proteins.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that benzofuran-based sulfonamides exhibit selective growth inhibitory activity against certain cancer cell lines. For instance, compounds similar to this compound demonstrated moderate to high selectivity against cancer cells, particularly those expressing carbonic anhydrases IX and XII .
    • In vitro assays against a panel of 60 cancer cell lines revealed selective anti-proliferative effects, suggesting potential as a therapeutic agent in oncology .
  • Antimicrobial Activity :
    • Benzofuran derivatives have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.78 μg/mL for some derivatives .
    • The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
  • Antitubercular Activity :
    • Compounds derived from benzofuran have also been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives exhibited significant antimycobacterial activity with MIC values indicating potent inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesModerate growth inhibition
AntimicrobialStaphylococcus aureus, E. coliEffective at low MICs
AntitubercularMycobacterium tuberculosisSignificant inhibition

Case Study: Anticancer Efficacy

A study assessing the anticancer properties of similar compounds found that specific benzofuran derivatives selectively inhibited the growth of cancer cells expressing carbonic anhydrases IX and XII, indicating a targeted approach in cancer therapy. The selectivity index (SI) values ranged from 19.6 to over 250.3, showcasing the potential for developing targeted treatments based on this compound's structure .

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